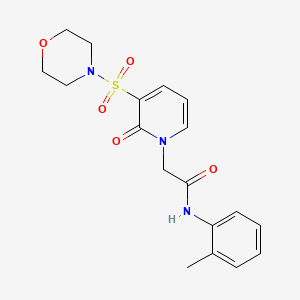
N-(Adamantan-1-yl)-3-amino-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Adamantan-1-yl-3-amino-benzamide: is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . This compound features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity, attached to an amino-benzamide structure. The adamantane group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.
Applications De Recherche Scientifique
Chemistry: N-Adamantan-1-yl-3-amino-benzamide is used in the synthesis of various functional adamantane derivatives, which are valuable in the development of new materials and catalysts .
Biology and Medicine: . Its unique structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, thermally stable polymers, and other advanced materials .
Mécanisme D'action
Target of Action
Related compounds have been shown to have anti-dengue virus activity
Mode of Action
It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that N-Adamantan-1-yl-3-amino-benzamide may affect pathways related to viral replication or immune response.
Pharmacokinetics
The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that N-Adamantan-1-yl-3-amino-benzamide may have similar effects.
Action Environment
Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of 1-bromoadamantane with carboxylic acid amides: This method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes, yielding N-adamantylated amides in 70-90% yield.
Microwave-assisted synthesis: Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions.
Industrial Production Methods: Industrial production methods for N-Adamantan-1-yl-3-amino-benzamide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-Adamantan-1-yl-3-amino-benzamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halogenated adamantane derivatives and nitrogen-containing nucleophiles.
Oxidation: Oxidizing agents such as iodine can be used for oxidative dehydrogenation of adamantane derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of dehydroadamantane derivatives.
Comparaison Avec Des Composés Similaires
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid and has shown significant anti-dengue virus activity.
N-(adamantan-1-yl)amides: These compounds are synthesized by the reaction of 1-bromoadamantane with carboxylic acid amides and exhibit various biological activities.
Uniqueness: N-Adamantan-1-yl-3-amino-benzamide is unique due to its specific amino-benzamide structure combined with the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for research in various scientific fields.
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFEXGSXLTSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)
![tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)



![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

